molecular formula C20H19NO4 B2588661 (Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 1613190-15-0

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2588661
CAS No.: 1613190-15-0
M. Wt: 337.375
InChI Key: QRVMSXPVWPRHQF-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzylidene group may yield a benzyl-substituted benzofuran .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

    Amiodarone: Used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic and anti-inflammatory properties.

    Bergapten: Used in the treatment of skin disorders.

    Nodekenetin: Exhibits anti-cancer activity.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

    Usnic Acid: Known for its antimicrobial properties

Uniqueness

What sets (Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one apart from these compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the morpholinomethyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-17-7-6-15-19(23)18(12-14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMSXPVWPRHQF-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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